

Spectroscopic Analysis of Methyl 2,4,5-trifluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,4,5-trifluorobenzoate

Cat. No.: B1316259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,4,5-trifluorobenzoate**, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for **Methyl 2,4,5-trifluorobenzoate**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
O-CH ₃	~3.9	Singlet	N/A
Ar-H	~7.0 - 7.5	Multiplet	
Ar-H	~7.6 - 8.0	Multiplet	

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns due to fluorine-proton coupling.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
O-CH ₃	~52
Aromatic C-H	~105 - 120 (d, J(C-F))
Aromatic C-F	~140 - 160 (ddd, J(C-F))
Aromatic C-COOCH ₃	~125 - 135 (m)
C=O	~165

Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of doublets, m = multiplet) due to carbon-fluorine coupling.

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ester)	1720 - 1740	Strong
C-F (Aromatic)	1100 - 1300	Strong
C-O (Ester)	1200 - 1300	Strong
C=C (Aromatic)	1450 - 1600	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Methyl)	2950 - 3000	Medium

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₅ F ₃ O ₂ [1]
Molecular Weight	190.12 g/mol [1]
Exact Mass	190.0242 g/mol
Key Fragmentation Peaks (m/z)	190 (M ⁺), 159 (M ⁺ -OCH ₃), 131 (M ⁺ -COOCH ₃)

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

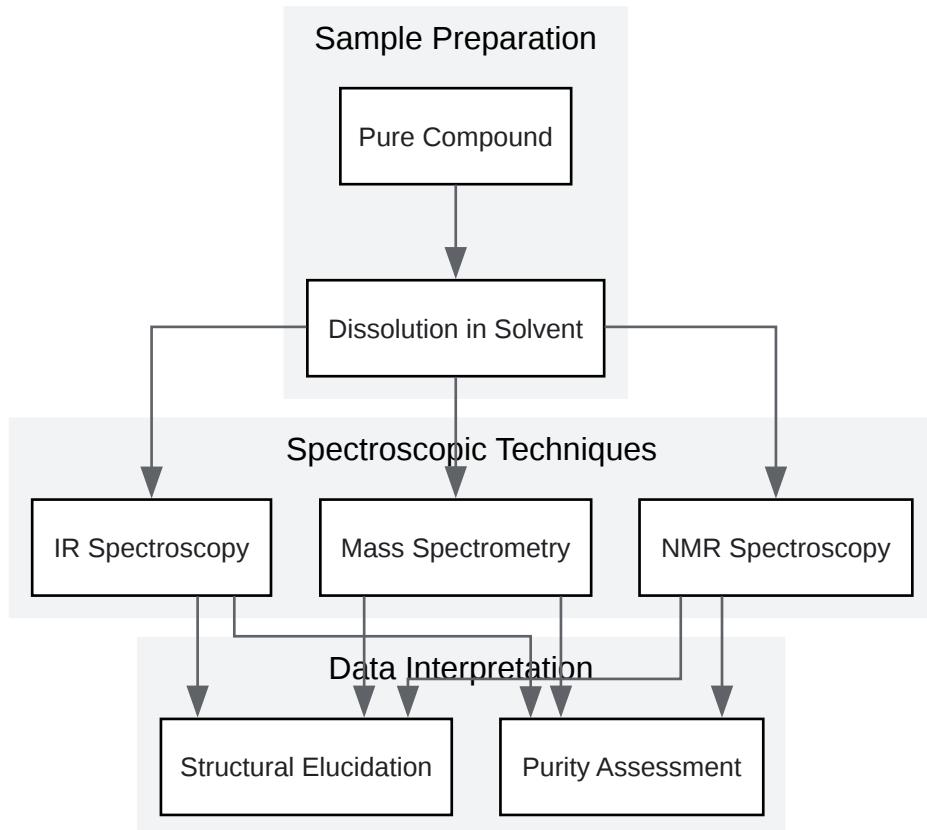
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,4,5-trifluorobenzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small, volatile molecules and often results in significant fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **Methyl 2,4,5-trifluorobenzoate**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis Molecular Structure of **Methyl 2,4,5-trifluorobenzoate**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2,4,5-trifluorobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316259#spectroscopic-data-of-methyl-2-4-5-trifluorobenzoate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com